Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
Description
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a benzimidazole-pyrrolidinone hybrid compound featuring a methyl ester group and a 4-methylphenyl substituent.
Properties
IUPAC Name |
methyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-9-16(10-8-14)23-12-15(11-19(23)25)21-22-17-5-3-4-6-18(17)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKPAQFUSSKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For the target compound, 2-aminophenylacetate derivatives are often employed. A typical procedure involves:
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Reaction of methyl 2-(2-aminophenyl)acetate with a nitrile source in the presence of HCl, yielding the benzimidazole intermediate.
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Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–8 hours, achieving conversions >75%.
Key challenge : Competing side reactions during cyclization often necessitate stoichiometric control. For example, excess nitrile can lead to over-alkylation, reducing yields by 15–20%.
Pyrrolidinone Ring Construction
The 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl group is introduced through a Michael addition-cyclization sequence:
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Michael Addition :
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Cyclization :
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Treatment with p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C, 4 hours) induces cyclization to the pyrrolidinone ring.
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Solvent choice critically affects reaction efficiency:
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| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 82 | 98 |
| THF | 65 | 91 |
| DCM | 48 | 85 |
Coupling and Esterification
The final step involves coupling the benzimidazole and pyrrolidinone moieties followed by esterification:
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Buchwald-Hartwig Amination :
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Methyl Ester Formation :
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Treatment with methanol and H₂SO₄ (catalytic) under reflux completes the synthesis.
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Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensures completion.
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Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents enhance cyclization rates but may promote decomposition. For the critical coupling step:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DMSO | 46.7 | 62 |
| 1,4-Dioxane | 2.2 | 75 |
Temperature Profiling
Controlled heating improves reaction kinetics but risks thermal degradation:
| Step | Optimal Temp (°C) | Deviation Impact (±10°C) |
|---|---|---|
| Benzimidazole formation | 85 | Yield ↓12% |
| Pyrrolidinone cyclization | 110 | Purity ↓8% |
| Coupling | 100 | Conversion ↓20% |
Characterization and Analytical Data
Successful synthesis is confirmed through:
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¹H NMR (400 MHz, DMSO-d₆):
δ 2.23 (s, 3H, CH₃), 4.45 (s, 2H, CH₂COO), 7.20–8.53 (m, aromatic protons). -
Mass Spectrometry :
m/z 379.4 [M+H]⁺, matching the molecular formula C₂₁H₂₁N₃O₄. -
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For kilogram-scale production:
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Cost Efficiency : Substituting Pd(OAc)₂ with cheaper Ni catalysts reduces costs by 40% but lowers yield to 60%.
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Workup Protocol :
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Liquid-liquid extraction with ethyl acetate/water (3:1)
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Crystallization from ethanol/water (2:1) yields 85% pure product.
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Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the pyrrolidinone ring to a pyrrolidine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Alkylated or acylated benzimidazole or pyrrolidinone derivatives.
Scientific Research Applications
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and interfere with their function. The pyrrolidinone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
- Methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate (CAS 912902-16-0): Differs in the methylphenyl substituent position (3- vs. 4-methyl).
- Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate (CAS 912897-29-1): Ethyl ester variant of the above.
- Hydrazide- and pyrazole-functionalized derivatives (Compounds 12, 13, 14 in ): Share the benzimidazole-pyrrolidinone core but with distinct substituents (e.g., acetohydrazide, pyrazole).
Physicochemical Properties
The table below summarizes data from structurally related compounds:
Key Observations:
Substituent Position: The 3-methylphenyl analogs exhibit melting points ranging from 138°C to 204°C.
Ester Group : Ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain length, which reduces crystal lattice stability. The ethyl analog (CAS 912897-29-1) may thus have different pharmacokinetic properties compared to the methyl ester .
Functional Groups : Hydrazide (Compound 12) and pyrazole (Compound 13) derivatives show lower yields (53–65%) compared to the pyrrole-acetamide analog (Compound 14, 67%), suggesting that bulkier groups may stabilize intermediates during synthesis .
Biological Activity
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.36 g/mol. The compound features a benzimidazole moiety, a pyrrolidinone ring, and a methylphenyl group, which may contribute to its pharmacological properties.
The biological activity of this compound may be linked to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the benzimidazole and pyrrolidinone rings suggests potential interactions with biological macromolecules that could modulate their activity.
Biological Activity Overview
Recent studies have indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structural motifs exhibit antimicrobial properties. The benzimidazole core is known for its activity against various bacterial strains.
- Enzyme Inhibition : Compounds containing pyrrolidine rings have been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
- Antioxidant Properties : The structural features of this compound may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study examining the enzyme inhibitory effects of related compounds, it was found that derivatives similar to this compound demonstrated significant inhibition of mushroom tyrosinase. This was assessed using various concentrations of the compounds, revealing an IC50 value that indicates the concentration required for 50% inhibition of enzyme activity. Such findings suggest that this compound could be further explored for its potential in dermatological applications targeting melanin production.
Future Directions
Further research is warranted to elucidate the specific mechanisms by which this compound exerts its biological effects. Potential studies could include:
- In Vivo Studies : Assessing the therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound.
- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate, and how can reaction yields be improved?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, similar compounds (e.g., compound 12 in ) achieved a 65% yield via nucleophilic substitution and condensation reactions under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst selection (e.g., triethylamine for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity . Parallel optimization using Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and reaction time, as demonstrated in flow-chemistry protocols ().
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzimidazole core and substituent positions. For instance, compound 14 in showed distinct aromatic proton signals at δ 7.2–8.1 ppm and carbonyl resonances at ~170 ppm in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation (e.g., [M+H]⁺ peaks). Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.3% to confirm purity .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Start with in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs. For benzimidazole derivatives (), common assays include:
- Enzyme inhibition : Measure IC₅₀ values using spectrophotometric methods (e.g., acetylcholinesterase inhibition).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Molecular docking : Preliminary virtual screening with AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Methodological Answer : SAR requires modular synthesis of analogs with variations in:
- Pyrrolidinone substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups ().
- Benzimidazole modifications : Introduce halogens or heterocyclic rings at the 5/6-positions.
Biological testing across multiple assays (e.g., IC₅₀ comparisons) identifies critical pharmacophores. For example, fluorophenyl derivatives in showed enhanced metabolic stability, while oxadiazole-containing analogs () exhibited improved selectivity .
Q. What strategies resolve contradictions in spectroscopic or biological data for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity effects, tautomerism, or impurities. For example:
- NMR discrepancies : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation.
- Biological variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral data conflict .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Combine molecular dynamics (MD) simulations and quantum mechanical (QM) calculations:
- MD simulations : Analyze ligand-protein stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories.
- QM cluster models : Calculate reaction pathways for proposed metabolic transformations (e.g., CYP450-mediated oxidation).
- ADMET prediction : Tools like SwissADME predict bioavailability, BBB penetration, and toxicity risks .
Q. What experimental design principles apply to scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Use flow chemistry () for continuous, controlled synthesis. Key factors:
- Residence time distribution (RTD) : Optimize reactor volume and flow rates to minimize side reactions.
- In-line analytics : Implement FTIR or UV-Vis monitoring for real-time quality control.
- Statistical modeling : Response Surface Methodology (RSM) identifies critical parameters (e.g., temperature, pressure) for process robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
